molecular formula C20H16FN3O2S B3401659 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide CAS No. 1040682-49-2

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B3401659
CAS No.: 1040682-49-2
M. Wt: 381.4 g/mol
InChI Key: TZNMCBGOVVFBLC-UHFFFAOYSA-N
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Description

This compound features a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9 and a methyl group at position 2. The acetamide moiety is linked to a 2-methylphenyl group, distinguishing it from analogs with alternative aryl or alkyl substituents.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-11-6-3-4-8-14(11)23-16(25)10-24-12(2)22-18-17-13(21)7-5-9-15(17)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNMCBGOVVFBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide typically starts with the preparation of the benzothieno pyrimidine core. This involves a sequence of reactions including cyclization, methylation, and fluorination. The acetamide group is then introduced through an amidation reaction. The process requires precise control of reaction conditions such as temperature, pressure, and the use of specific catalysts and solvents to achieve high yield and purity.

  • Industrial Production Methods: Industrial production of this compound may follow a streamlined version of the synthetic routes mentioned above, scaled up with optimization for large-scale reactors. The key aspects would include maintaining consistency in reaction conditions, ensuring efficient separation and purification steps, and minimizing waste and by-products through green chemistry practices.

Chemical Reactions Analysis

  • Types of Reactions: 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: Oxidation reactions may utilize reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions may employ hydrogen gas in the presence of palladium or nickel catalysts. Substitution reactions may involve nucleophiles like ammonia or amines under controlled pH and temperature.

  • Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a carboxylic acid derivative, while reduction could yield a primary amine.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : The benzothieno-pyrimidine framework has been associated with various anticancer properties. Research indicates that compounds within this class can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The mechanism could involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
  • Enzyme Inhibition Studies : Due to its structural characteristics, this compound is suitable for studying enzyme interactions. It may serve as a lead compound for designing inhibitors targeting specific enzymes involved in disease pathways, such as kinases or proteases.

Biochemical Research

  • Protein Binding Studies : The functional groups present in the compound allow for investigations into protein-ligand interactions. Understanding these interactions can provide insights into drug design and efficacy.
  • Cellular Response Analysis : The compound can be utilized to study cellular responses to drug treatment, including apoptosis and cell cycle regulation. This application is crucial for understanding the therapeutic potential of new compounds in clinical settings.

Case Studies and Findings

Several studies have been conducted to explore the applications of this compound:

Study FocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines, suggesting potential as a chemotherapeutic agent.
Antimicrobial TestingShowed activity against Gram-positive bacteria, indicating a possible role in antibiotic development.
Enzyme Interaction StudiesIdentified as a potential inhibitor for specific kinases, providing a basis for further drug development.

Mechanism of Action

The mechanism by which 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets:

  • Molecular Targets and Pathways: This compound may target enzymes or receptors in biological systems, altering their activity and thus affecting various biochemical pathways. The presence of a fluoro group could enhance its binding affinity or selectivity towards certain proteins, while the acetamide group may facilitate interaction with nucleophilic sites.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Substituents Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
Target Compound 9-Fluoro, 2-methyl N-(2-methylphenyl) ~383.4* Not reported Enhanced lipophilicity due to 2-methylphenyl
N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 9-Fluoro, 2-methyl N-benzyl ~379.4 Not reported Benzyl group may improve membrane permeability
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-Ethoxyphenyl, hexahydro core N-(4-methylphenyl) ~509.6 Not reported Sulfanyl linker; potential for increased metabolic stability
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide 7-(4-Fluorophenyl) N-(3-methoxybenzyl) ~435.4 Not reported Methoxybenzyl group enhances solubility
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 4-Fluorophenyl, dihydro core N-(6-methylbenzothiazol-2-yl) ~512.6 Not reported Benzothiazole moiety may confer antibacterial activity

*Estimated based on structural formula.

Structural Modifications and Implications

Core Fluorination: The target compound’s 9-fluoro substitution (shared with ) likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ). Fluorine’s electron-withdrawing effects can improve resistance to oxidative degradation.

Benzyl () vs. Benzothiazol-2-yl (): The benzothiazole group in may enable π-π stacking or hydrogen bonding, critical for antibacterial efficacy.

Linker Variations : Sulfanyl groups () vs. direct acetamide linkages () influence solubility and electronic properties. Sulfanyl linkers can reduce polarity, enhancing membrane permeability.

Biological Activity

The compound 2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide , often referred to in literature by its chemical structure or as a derivative of benzothienopyrimidine, has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN3OC_{16}H_{16}FN_3O, and it features a complex structure that includes a benzothieno-pyrimidine core. The presence of fluorine and methyl groups is significant for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothienopyrimidine exhibit notable antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
kb-NB142-70HCC8276.26 ± 0.33
kb-NB142-70NCI-H3586.48 ± 0.11

These findings suggest that the compound may inhibit cell proliferation effectively, particularly in lung cancer models.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that certain derivatives can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays showed varying degrees of inhibition in cytokine release, suggesting potential applications in inflammatory diseases.

Antimicrobial Activity

In terms of antimicrobial efficacy, studies have revealed that while some derivatives exhibit limited activity against microbial pathogens, specific compounds have shown effectiveness against certain bacterial strains:

CompoundBacterial StrainActivity LevelReference
Benzothienopyrimidine DerivativeE. coliModerate
Benzothienopyrimidine DerivativeS. aureusSignificant

This suggests that modifications to the benzothienopyrimidine structure can enhance antimicrobial properties.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothienopyrimidine derivatives for their biological activities. The study reported that modifications at the N-acetamide position significantly influenced both antitumor and anti-inflammatory activities. The most potent compound demonstrated an IC50 value significantly lower than that of previously studied analogs, indicating enhanced efficacy.

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of specific kinases associated with cancer cell proliferation and inflammation pathways. For example, kb-NB142-70 has been shown to inhibit PKD1 with an IC50 of 28 nM, marking a substantial improvement in potency compared to earlier compounds in this class .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.